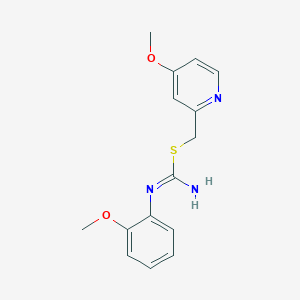

3-chloro-N-(2-hydroxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

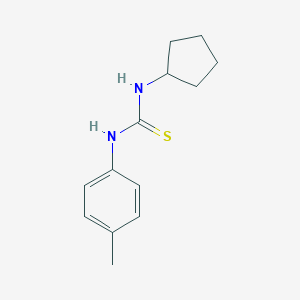

3-Chloro-N-(2-hydroxyethyl)benzamide, also known as 3-chloro-N-ethylbenzamide (CEBA), is a small molecule with a wide range of applications in scientific research. It is an aromatic amide, which is a derivative of benzamide, and is commonly used as a reagent in organic synthesis. CEBA has been used in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Chemical Stability and Reactivity

Studies have explored the chemical behavior of compounds structurally related to 3-chloro-N-(2-hydroxyethyl)benzamide, such as its derivatives' degradation under various conditions. For example, the degradation studies of 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide under hydrolysis conditions revealed insights into its intrinsic stability and degradation products, highlighting its potential as an antitumor agent (Santos et al., 2013).

Kinetic Studies and Chemical Synthesis

Kinetic studies have also been conducted on benzamide derivatives, providing valuable information about their reactivity. Research on the rate constants for the breakdown of N-(hydroxymethyl)benzamide derivatives, including those with chlorine substituents, in water at different pH levels, contributes to our understanding of their chemical behavior in aqueous environments (Tenn et al., 2001).

Biological Activity Studies

A series of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have been investigated for their biological activity. These compounds were tested against various mycobacterial, bacterial, and fungal strains, showing comparable or higher activity than standard drugs like isoniazid and fluconazole. This study underscores the potential of such compounds in antimicrobial applications (Imramovský et al., 2011).

Material Science and Catalysis

In material science, research has explored the synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed reactions involving N-(2-chloro-phenyl)-2-halo-benzamides and primary amines. This process demonstrates the utility of these compounds in synthesizing complex molecular structures, offering a pathway for producing materials with specific properties (Miao et al., 2015).

Antimicrobial Applications

Further, the synthesis and evaluation of N-(3-hydroxy-2-pyridyl) benzamides have shown antibacterial activity against various bacteria, including E. coli and S. aureus. This highlights the potential use of such compounds in developing new antibacterial agents (Mobinikhaledi et al., 2006).

Propiedades

IUPAC Name |

3-chloro-N-(2-hydroxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQQLFYOIGBNNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxyethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methylene-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B373996.png)

![2-bromoethyl 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl ether](/img/structure/B373999.png)

![1-[2-[4-(2-Ethoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B374000.png)

![2-[4-(dibenzylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B374002.png)

![Dibenzo[b,E]thiepine, 6,11-dihydro-11-(3-chloropropoxy)-](/img/structure/B374003.png)

![3-amino-1-(3-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B374010.png)

![(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)acetic acid](/img/structure/B374024.png)